REACTION_SMILES
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[BrH:14].[C:15]([OH:16])(=[O:17])[CH3:18].[cH:1]1[cH:2][cH:3][c:4]2[c:5]([cH:6]1)[s:7][c:8]1[cH:9][cH:10][cH:11][cH:12][c:13]21>>[cH:1]1[cH:2][cH:3][c:4]2[c:5]([cH:6]1)[s:7][c:8]1[cH:9][cH:10][cH:11][c:12]([OH:17])[c:13]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)sc1ccccc12
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Name
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Type
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product
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Smiles
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Oc1cccc2sc3ccccc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |